6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone
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Overview
Description
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine moieties.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methylthio positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with nucleic acids and proteins.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release in the central nervous system . This mechanism is crucial for its potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
- 2-(4-methylpiperazino)-4(3H)-quinazolinone
- 4-chloro-6-(4-methylpiperazino)-5-methylthio-2-morpholinopyrimidine
- 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidine
Uniqueness: 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone is unique due to its dual piperazine and morpholine moieties, which contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-13-14(12-19-17(20-13)24-5-3-23(2)4-6-24)15-11-16(26)22-18(21-15)25-7-9-27-10-8-25/h11-12H,3-10H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFHQWRDZMSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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